2-Chloro-3-[(2-chlorophenyl)sulfonyl]-4,6-dimethylpyridine
Description
Properties
IUPAC Name |
2-chloro-3-(2-chlorophenyl)sulfonyl-4,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-8-7-9(2)16-13(15)12(8)19(17,18)11-6-4-3-5-10(11)14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEHWEXZTGVCKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(2-chlorophenyl)sulfonyl]-4,6-dimethylpyridine typically involves the sulfonylation of a pyridine derivative. One common method includes the reaction of 2-chloropyridine with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(2-chlorophenyl)sulfonyl]-4,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-3-[(2-chlorophenyl)sulfonyl]-4,6-dimethylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(2-chlorophenyl)sulfonyl]-4,6-dimethylpyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The chloro and methyl groups may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Sulfur-Containing Pyridine Derivatives
Compound A : 2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-(methylsulfonyl)pyridine (CAS: 339016-93-2)
- Molecular Formula: C₁₄H₁₄ClNO₂S₂
- Molar Mass : 327.85 g/mol
- Key Differences :
- Sulfur Substituents : Contains a sulfanyl (–S–) group at the 4-chlorophenyl position and a methylsulfonyl (–SO₂CH₃) group at position 3.
- Electronic Effects : The methylsulfonyl group is less electron-withdrawing than the (2-chlorophenyl)sulfonyl group in the target compound.
- Solubility : Higher lipophilicity due to the methylsulfonyl group may reduce aqueous solubility compared to the target compound .
Compound B : 2-(2’-Pyridyl)-4,6-diphenylphosphinine Metal Complexes
Comparison with Halogenated Heterocycles
Compound C : 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (BMX-3, CAS: 728-40-5)
- Molecular Class: Halogenated furanone.
- Key Differences: Heterocycle: Furanone vs. pyridine. Bioactivity: BMX-3 is linked to carcinogenic potency in halogenated furanones, whereas the target compound’s sulfonyl group may reduce reactivity with DNA .
Comparison with Dimethyl-Substituted Pyridines
Compound D : 4,6-Dimethylpyrimidine (CAS: 1558-17-4)
Research Findings and Data Tables
Table 1: Structural and Electronic Comparison
| Compound | Heterocycle | Substituents (Positions) | Electron Effects | Molar Mass (g/mol) |
|---|---|---|---|---|
| Target Compound | Pyridine | 2-Cl, 3-(2-ClPh-SO₂), 4,6-Me₂ | Strongly electron-withdrawing | 329.2 |
| Compound A (CAS 339016-93-2) | Pyridine | 3-(Me-SO₂), 4,6-Me₂, 2-(4-ClPh-S) | Moderate electron-withdrawing | 327.85 |
| Compound C (BMX-3) | Furanone | 3-Cl, 4-(Cl₂C-), 5-OH | Highly reactive | 228.41 |
Table 2: Physicochemical Properties
| Compound | Solubility (Predicted) | LogP (Estimated) | Stability Notes |
|---|---|---|---|
| Target Compound | Low in water; soluble in DMSO | ~3.2 | Stable under inert conditions |
| Compound A | Moderate in DMSO | ~2.8 | Sensitive to oxidation |
| Compound D (4,6-Dimethylpyrimidine) | High in water | ~0.5 | Volatile |
Mechanistic and Functional Insights
- Sulfonyl vs. Sulfanyl Groups : The target compound’s sulfonyl group enhances stability and polarity compared to sulfanyl derivatives, which are more prone to oxidation .
Biological Activity
2-Chloro-3-[(2-chlorophenyl)sulfonyl]-4,6-dimethylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C13H11Cl2NO2S
- Molecular Weight : 316.2 g/mol
- CAS Number : 338774-38-2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorinated pyridine ring further contributes to the compound’s overall biological effects by participating in binding interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as an antibacterial agent.
Anticancer Properties
The compound has also been investigated for its anticancer activities. Notably, it has shown cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In studies, the compound's ability to inhibit cell proliferation was linked to its interaction with key signaling pathways involved in cancer progression.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives of 2-chloro-3-sulfonyl-pyridines on MCF-7 cells. Results indicated that modifications to the sulfonyl group significantly influenced cytotoxicity levels, with some derivatives exhibiting enhanced activity compared to the parent compound .
- Enzyme Inhibition Studies : Another investigation focused on the inhibitory effects of this compound on Class I PI3-kinase enzymes, which are critical in cancer cell signaling pathways. The findings suggested that the compound could serve as a selective inhibitor with potential therapeutic applications in oncology .
Data Table: Biological Activity Summary
Q & A
Basic: What are the recommended synthetic routes for preparing 2-Chloro-3-[(2-chlorophenyl)sulfonyl]-4,6-dimethylpyridine?
Answer:
The synthesis typically involves multi-step reactions, including:
- Sulfonation : Use chlorosulfonic acid to introduce the sulfonyl group.
- Halogenation : Chlorination at the 2-position of the pyridine ring via electrophilic substitution.
- Functional group coupling : Reacting intermediates like 3-sulfonylpyridines with substituted phenyl groups under controlled conditions .
Key considerations : - Temperature control (e.g., 0–5°C for sulfonation to avoid side reactions).
- Solvent selection (e.g., dichloromethane or acetonitrile for stability).
- Reaction monitoring via TLC to assess purity and completion .
Basic: How can the molecular structure of this compound be validated experimentally?
Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy :
- Mass spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 385.2) .
- X-ray crystallography : Refine crystal structures using SHELXL for precise bond-length/angle analysis .
Advanced: How can regioselectivity challenges during sulfonation or halogenation be addressed?
Answer:
Regioselectivity is influenced by:
- Steric effects : Methyl groups at positions 4 and 6 direct sulfonation/halogenation to the less hindered 3-position .
- Electronic effects : Electron-withdrawing sulfonyl groups deactivate adjacent positions, favoring substitution at the 2-chloro site.
Methodology : - Use computational tools (DFT calculations) to predict reactive sites.
- Optimize reaction conditions (e.g., slow addition of reagents) to minimize byproducts .
Advanced: What analytical strategies resolve contradictions in reported spectral data for this compound?
Answer:
Discrepancies in NMR or MS data often arise from impurities or solvent effects. Mitigation steps:
- High-resolution MS (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₂Cl₂N₂O₂S) to rule out isotopic interference .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.
- Crystallographic validation : Compare experimental X-ray data with predicted structures .
Advanced: How does the sulfonyl group influence the compound’s reactivity in cross-coupling reactions?
Answer:
The sulfonyl group acts as an electron-withdrawing substituent, which:
- Reduces electron density on the pyridine ring, favoring oxidative addition in Suzuki-Miyaura couplings.
- Stabilizes intermediates during nucleophilic aromatic substitution.
Experimental design : - Use Pd catalysts (e.g., Pd(PPh₃)₄) for coupling with arylboronic acids.
- Monitor reaction progress via HPLC to optimize yields (typically 70–85%) .
Advanced: What computational methods predict the compound’s biological interactions?
Answer:
- Molecular docking : Simulate binding to target enzymes (e.g., kinases) using AutoDock Vina.
- Pharmacophore modeling : Identify key interaction sites (e.g., sulfonyl oxygen as hydrogen-bond acceptor) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
